molecular formula C11H12ClNO B3153134 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one CAS No. 75175-79-0

1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B3153134
CAS No.: 75175-79-0
M. Wt: 209.67 g/mol
InChI Key: LDBZHHVGVAIVBT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 3-chlorophenyl group (Ring A) and a dimethylamino group (Ring B). Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBZHHVGVAIVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223826
Record name 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75175-79-0
Record name 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75175-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with dimethylamine and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired propenone compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 3-chlorophenyl ketones or acids.

    Reduction: Formation of 1-(3-chlorophenyl)-3-(dimethylamino)-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Ring A Substituents Ring B Substituents Notable Properties/Activity Source
1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one 3-Cl Dimethylamino Hypothesized moderate activity Target
Cardamonin (Cluster 5) 2-OH, 4-OH None IC₅₀ = 4.35 μM (highest activity)
Compound 2j (Cluster 6) 4-Br, 2-OH, 5-I 4-F IC₅₀ = 4.703 μM
SR-F-130 3-CF₃ 4-(Dimethylamino)phenyl Inhibits ER stress response
1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)-2-propen-1-one 3-Cl, 4-F Dimethylamino CAS 154258-48-7 (structural analog)
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one 5-Cl, 2-OH Dimethylamino Antimicrobial activity
Key Observations:
  • Substituent Electronegativity : Higher electronegativity at the para position of Ring A correlates with lower IC₅₀ (e.g., 4-Br in 2j vs. 4-Cl in less active analogs) . The target compound’s meta-Cl may reduce potency compared to para-substituted derivatives.
  • Ring B Modifications: Electron-donating groups (e.g., dimethylamino) enhance solubility and may influence binding interactions. For example, SR-F-130’s 4-(dimethylamino)phenyl group contributes to its inhibitory role in ER stress .

Biological Activity

1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one, commonly referred to as a chalcone derivative, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group and a dimethylamino group attached to a propenone backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 75175-79-0

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites on various biomolecules, potentially modulating biochemical pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity, often outperforming traditional antibiotics like tetracycline and erythromycin .

Anticancer Properties

Chalcones have been investigated for their anticancer potential. In vitro studies demonstrate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer models, with IC50_{50} values indicating potent activity .

Study on Antimicrobial Effects

A study highlighted the antibacterial effects of several flavonoids and chalcones against Gram-positive bacteria. The results indicated that compounds structurally similar to this compound exhibited significant activity against MRSA, with some derivatives showing MIC values as low as 0.5 μg/mL .

Anticancer Activity Evaluation

In a comparative analysis involving various chalcone derivatives, this compound was found to have a notable effect on inhibiting the MDA-MB-231 breast cancer cell line. The compound's ability to induce apoptosis was linked to increased levels of caspase activation and disruption of mitochondrial membrane potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other chalcone derivatives:

Compound NameStructure TypeKey Biological Activity
1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-onePara-chloro derivativeSimilar antimicrobial activity
1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-oneBromine substituentEnhanced anticancer properties
1-(3-Chlorophenyl)-3-(methylamino)-2-propen-1-oneMethylamino groupAltered pharmacokinetics and activity profile

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves regiospecific ring-opening of 1,1-diaryl-2,3-epoxypropane derivatives with dimethylamine. Key steps include:

  • Epoxide preparation : Starting from 3-chlorobenzophenone, epoxidation is achieved using peracids (e.g., mCPBA) under anhydrous conditions.
  • Amine addition : Reaction with dimethylamine in aprotic solvents (e.g., THF) at 0–5°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Optimization strategies:
  • Adjust amine stoichiometry (1.2–1.5 equivalents) to minimize unreacted epoxide.
  • Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane).
  • Control pH (neutral to slightly basic) to avoid decomposition of the dimethylamino group .

Q. How can the structural integrity and purity of this compound be confirmed using spectroscopic and analytical techniques?

  • 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.8 ppm, singlet for 6H) and the enone system (α,β-unsaturated ketone: δ ~6.5–7.5 ppm for vinyl protons; carbonyl at ~195 ppm in 13C NMR).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 252.0825 (C11H13ClNO+).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve).
  • Elemental analysis : Match calculated (C: 59.07%, H: 5.57%, N: 5.88%) and observed values .

Q. What initial biological screening approaches are recommended to assess its potential pharmacological activities?

  • In vitro assays :
    • Enzyme inhibition : Test serotonin/norepinephrine reuptake inhibition (IC50) using radiolabeled substrates.
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • In vivo models :
    • Antidepressant activity : Forced swim test (FST) or tail suspension test (TST) in rodents (dose: 10–50 mg/kg i.p.).
    • Side effect profiling : Muscarinic receptor binding assays to evaluate anticholinergic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity while minimizing anticholinergic side effects?

  • Derivatization : Synthesize analogs with:
    • Substituent variation : Replace 3-chlorophenyl with 4-fluoro, 2-bromo, or nitro groups to modulate lipophilicity.
    • Amino group modification : Replace dimethylamino with pyrrolidino or morpholino to alter basicity.
  • Assays :
    • Compare IC50 values for serotonin reuptake inhibition vs. muscarinic receptor binding (Ki).
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with SERT (serotonin transporter) vs. mAChR (muscarinic receptor).
  • Key finding : Bulky substituents on the phenyl ring reduce anticholinergic effects while maintaining antidepressant activity .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the compound’s electronic properties and binding modes with biological targets?

  • DFT calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and charge distribution.
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular docking :
    • Dock into the SERT binding pocket (PDB: 5I6X) using flexible ligand sampling.
    • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns.
  • Outcome : The enone system’s conjugation enhances π-π stacking with Tyr-95 in SERT .

Q. How can contradictory data regarding its biological efficacy across different assay systems be resolved?

  • Method harmonization :
    • Standardize assay conditions (e.g., cell density, serum concentration) for in vitro models.
    • Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
  • Pharmacokinetic profiling :
    • Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB) to explain in vivo/in vitro discrepancies.
    • Conduct metabolite ID (LC-MS/MS) to rule out active/passive metabolites .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity, and how can they be addressed?

  • Scale-up issues :
    • Exothermic epoxide ring-opening: Use jacketed reactors with controlled cooling (−10°C).
    • Purification: Replace column chromatography with crystallization (ethanol/water, 4:1) for >90% recovery.
  • Process analytics :
    • Implement in-line FTIR to monitor amine addition completeness.
    • Use PAT (Process Analytical Technology) for real-time purity assessment .

Q. How does the compound’s electronic configuration, particularly the dimethylamino and chlorophenyl groups, influence its reactivity in further chemical modifications?

  • Dimethylamino group :
    • Activates the enone system for Michael additions (e.g., with thiols or amines) via electron donation.
    • Participates in coordination chemistry (e.g., Rh(I) complexes) via lone-pair donation .
  • Chlorophenyl group :
    • Withdraws electron density, stabilizing the enone for Diels-Alder reactions.
    • Directs electrophilic substitution (e.g., nitration) to the para position via resonance effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Reactant of Route 2
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1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one

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